Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
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Overview
Description
Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Tetrahydroisoquinoline derivatives, including compounds structurally related to Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate, have shown promising results in cancer therapy. A review highlighted the therapeutic activities of these derivatives, noting significant success in drug discovery for cancer and central nervous system (CNS) disorders. Such compounds may also be candidates for treating infectious diseases like malaria, tuberculosis, and HIV-infection (Singh & Shah, 2017). Furthermore, Trabectedin (ET-743), featuring a similar fused tetrahydroisoquinoline ring structure, is approved for treating soft tissue sarcomas, highlighting the anticancer potential of these compounds (D’Incalci & Galmarini, 2010).
Antimalarial Drug Targets
Compounds with tetrahydroquinoline scaffolds, such as those related to this compound, have been identified as potent targets for antimalarial therapy against Plasmodium falciparum. Research has developed several inhibitor scaffolds based on tetrahydroquinoline, indicating their promise as new therapeutics in malaria treatment (Sharma, 2017).
Mechanism of Action
Target of Action
Tetrahydroquinoline derivatives, in general, have been targeted by many research groups due to their abundance in natural products and notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
Mode of Action
The compound is synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in various biochemical processes due to their wide range of applications .
Result of Action
Tetrahydroquinoline derivatives are known for their notable biological activity .
Action Environment
The synthesis of this compound involves a reaction that is stirred at room temperature for 12 hours under n2 atmosphere .
Properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3,5,7,13H,2,4,6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUBOWZGLSRVFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCNC2=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553146 |
Source
|
Record name | Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118128-78-2 |
Source
|
Record name | Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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